2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine -

2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine

Catalog Number: EVT-4293729
CAS Number:
Molecular Formula: C21H18F2N4O3S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors, belonging to the second and third generations of non-steroid anti-aromatase compounds. []

BMS-289948 (4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride)

  • Compound Description: This is an orally active gamma-secretase inhibitor. It significantly reduces brain and plasma amyloid-beta (Aβ) levels in APP-YAC mice. []

BMS-299897 (4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid)

  • Compound Description: This is another orally active gamma-secretase inhibitor that reduces brain and plasma Aβ levels. It also decreases Aβ in the cortex, cerebrospinal fluid, and plasma of guinea pigs. []

ML3403 (4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine)

  • Compound Description: This compound is a potent p38α mitogen-activated protein (MAP) kinase inhibitor that is metabolized to its sulfoxide form in vitro and in vivo. []

LN950 (2-((5-(4-fluorophenyl)-4-(2-((3-methylbutan-2-yl)amino)pyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol)

  • Compound Description: This is a potent p38α MAP kinase inhibitor with known metabolic instability due to the presence of a sulfur atom. []

(2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazol]-2'-amine (BMS-933043)

  • Compound Description: This compound is a novel nicotinic alpha7 receptor partial agonist, demonstrating efficacy in improving cognition and sensory processing in preclinical schizophrenia models. []

SB-431542 (4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide)

  • Compound Description: SB-431542 is a selective transforming growth factor beta type I receptor (TGFβ RI) kinase inhibitor. It effectively inhibits TGFβ-induced extracellular matrix production. []

PF-670462 (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine dihydrochloride)

  • Compound Description: PF-670462 is a period-altering compound capable of modulating the circadian rhythm in the suprachiasmatic nucleus (SCN). []

KNK437 (N-Formyl-3,4-methylenedioxy-benzylidine-gamma-butyrolactam)

  • Compound Description: KNK437, like PF-670462, is another period-altering compound used to investigate the elasticity and temporal structure of the SCN circadian oscillation. []

PF-4800567 (3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride)

  • Compound Description: This is a specific inhibitor of the CK1ε isoform, known to accelerate the circadian period in the CK1εTau/Tau mutant SCN. []

PD-128,907 [(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]

  • Compound Description: PD-128,907 functions as a selective dopamine D3 receptor agonist, showing efficacy in inducing yawning behavior in rats. This compound aids in differentiating dopamine D3 and D2 receptor-mediated activities. []

PD-128,908 [(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]

  • Compound Description: PD-128,908 acts as a dopamine D2/D3 agonist, similar to PD-128,907, contributing to the understanding of dopamine receptor-mediated yawning behavior in rats. []

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

  • Compound Description: Quinelorane is another dopamine D2/D3 agonist, part of the study investigating dopamine receptor subtypes involved in yawning behavior. []

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

  • Compound Description: Pramipexole is a dopamine agonist with a higher affinity for D3 receptors, used in the study to examine dopamine D3 receptor-mediated yawning in rats. []

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

  • Compound Description: This compound serves as a dopamine agonist with a preference for D3 receptors, further aiding the study in elucidating the role of D3 receptors in dopamine agonist-induced yawning. []

Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl]

  • Compound Description: Quinpirole acts as a dopamine D2/D3 agonist, expanding the range of agonists used in the study to explore the connection between dopamine receptors and yawning. []

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

  • Compound Description: Bromocriptine, a dopamine D2/D3 agonist, is part of the study's investigation into the relationship between dopamine receptors and yawning behavior. []

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

  • Compound Description: Apomorphine, a dopamine agonist, is part of a study investigating how dopamine agonists with different receptor selectivities affect yawning in rats. []

L-741,626 (3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole)

  • Compound Description: L-741,626 is a dopamine D2/D3 antagonist used to evaluate its effects on yawning induced by D2/D3 agonists in rats, helping to establish the role of D3 receptors in this behavior. []

Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl)

  • Compound Description: Haloperidol is a dopamine antagonist frequently employed in research to examine its ability to block the effects of dopamine agonists, especially in behavioral studies. []

Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide)

  • Compound Description: This compound is a dopamine D3 receptor antagonist with a preference over D2 receptors. It is used in studies to investigate the specific roles of D3 receptors in various behaviors. []

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate)

  • Compound Description: U99194 is another dopamine D3 receptor antagonist with selectivity over D2 receptors, aiding in dissecting the specific contribution of D3 receptors in various behavioral responses. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

  • Compound Description: This acts as a dopamine antagonist, providing a contrasting perspective to the agonists in the study, thereby helping researchers to distinguish between the effects of activating and blocking dopamine receptors. []

PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl)

  • Compound Description: This functions as a selective antagonist for the dopamine D3 receptor. []
  • Compound Description: Scopolamine is a muscarinic acetylcholine receptor antagonist used to investigate the potential involvement of cholinergic mechanisms in yawning behavior. []

Mianserin (1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine HCl)

  • Compound Description: Mianserin is a tetracyclic antidepressant that acts as a serotonin receptor antagonist and also affects other neurotransmitter systems. []

Physostigmine [(3aS)-cis-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol methylcarbamate hemisulfate]

  • Compound Description: Physostigmine is a cholinesterase inhibitor, enhancing cholinergic activity. It helps differentiate yawning responses induced by different pharmacological agents. []

N-[3-(trifluoromethyl)phenyl]piperazine HCl

  • Compound Description: This compound is a 5-HT1A receptor agonist and is used in the study to differentiate yawning responses mediated by serotonin receptors from those mediated by dopamine receptors. []

(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)

  • Compound Description: BPN-15606 is a potent γ-secretase modulator that reduces Aβ42 levels in the central nervous system. []

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3Himidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

  • Compound Description: SB-505124 is a selective inhibitor of ALK4, ALK5, and ALK7, members of the transforming growth factor beta (TGF-β) type I receptor family. []

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

  • Compound Description: PS200981 is a p38 kinase inhibitor that shows anti-inflammatory activity by blocking the LPS-induced increase in tumor necrosis factor (TNF) levels. []

(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

  • Compound Description: PS166276 is another p38 kinase inhibitor with more potent activity and lower cytotoxicity than PS200981. It exhibits anti-inflammatory effects by inhibiting TNF production. []

Properties

Product Name

2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine

Molecular Formula

C21H18F2N4O3S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C21H18F2N4O3S/c22-16-4-2-15(3-5-16)19-26-21(31(28,29)18-8-6-17(23)7-9-18)20(30-19)25-10-1-12-27-13-11-24-14-27/h2-9,11,13-14,25H,1,10,12H2

InChI Key

NBQAPHGHYZDODG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.